molecular formula C13H19N5O2 B2564979 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 1171950-45-0

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2564979
CAS No.: 1171950-45-0
M. Wt: 277.328
InChI Key: QFGMCJPDFCPPQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and oxadiazole rings in separate steps, followed by their connection via an amide linkage. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, as well as the isopropyl group and the pentanamide chain. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the amide linkage. These functional groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could impact its polarity, solubility, and stability .

Scientific Research Applications

Insecticidal Activity

Compounds containing 1,3,4-oxadiazole rings have demonstrated promising insecticidal activities. A study by Qi et al. (2014) elaborated on the synthesis of anthranilic diamides analogs with 1,3,4-oxadiazole rings, showing good insecticidal activity against the diamondback moth (Plutella xylostella). This suggests potential agricultural applications for controlling pests that affect crops (Qi et al., 2014).

Antimicrobial Activity

Pyrazole and imidazole derivatives, similar in structure to the compound of interest, have been synthesized and shown to possess antimicrobial properties. These compounds could serve as a basis for developing new antimicrobial agents, which are crucial in the fight against resistant bacteria and fungi (Idhayadhulla et al., 2012).

Anticancer Activity

Research into oxadiazole and pyrazine derivatives has demonstrated potential for anti-tubercular and anticancer activities. El-Azab et al. (2018) highlighted the synthesis and characterization of oxadiazole derivatives with promising results against tuberculosis and cancer, indicating the therapeutic potential of such compounds in medicinal chemistry (El-Azab et al., 2018).

Antioxidant Properties

Compounds with a pyrazole core, similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide, have been identified for their antioxidant properties. These properties are essential for the development of therapeutic agents that can mitigate oxidative stress-related diseases (Thangarasu et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds containing pyrazole and oxadiazole rings are often studied for their potential uses in medicinal chemistry .

Properties

IUPAC Name

N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-4-5-6-11(19)15-13-17-16-12(20-13)10-7-8-14-18(10)9(2)3/h7-9H,4-6H2,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMCJPDFCPPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=NN2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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